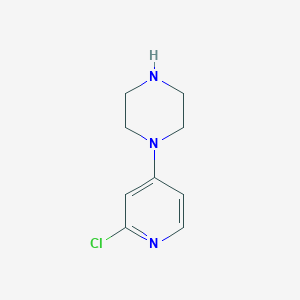

1-(2-Chloropyridin-4-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBPSGWUINXSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611870 | |

| Record name | 1-(2-Chloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854159-45-8 | |

| Record name | 1-(2-Chloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-1-(2-Chloropyridin-4-yl)piperazine-Synthesis-Properties-and-Applications

Abstract

This technical guide provides an in-depth exploration of 1-(2-Chloropyridin-4-yl)piperazine, a pivotal heterocyclic building block in modern medicinal chemistry. The document outlines its primary synthesis route via nucleophilic aromatic substitution (SNAr), detailing the underlying mechanism, a comprehensive experimental protocol, and key physicochemical properties. Furthermore, it highlights the compound's significance as a key intermediate in the synthesis of various pharmacologically active agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction

This compound is a substituted pyridinylpiperazine that has garnered significant attention in pharmaceutical research. Its structure, featuring a reactive chlorine atom on the pyridine ring and a nucleophilic secondary amine on the distal end of the piperazine moiety, makes it a versatile synthon for constructing more complex molecules. The piperazine ring itself is a privileged scaffold in drug design, known to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability. This unique combination of features makes this compound a valuable starting material for developing novel therapeutics, particularly in areas targeting the central nervous system.[1][2][3]

Synthesis and Mechanism

The principal method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the electron-deficient nature of the pyridine ring, which is further activated by the presence of the chlorine atom, facilitating nucleophilic attack.[4]

Reaction-Mechanism

The synthesis involves the reaction of 2,4-dichloropyridine with an excess of piperazine. The key to this synthesis is the regioselective displacement of the chlorine atom at the C4 position over the C2 position. The nitrogen atom of piperazine acts as the nucleophile, attacking the electron-deficient C4 carbon of the pyridine ring. This selectivity is governed by the electronic properties of the pyridine ring, where the C4 position is more activated towards nucleophilic attack than the C2 position.[5][6] The reaction proceeds through a charged, resonance-stabilized intermediate known as a Meisenheimer complex, before the expulsion of the chloride leaving group to restore aromaticity.[4][7]

The use of excess piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.

Caption: General reaction scheme for the SNAr synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2,4-Dichloropyridine

-

Piperazine (anhydrous)

-

Toluene

-

Sodium hydroxide (NaOH)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyridine (1.0 eq) in toluene.

-

Addition of Nucleophile: Add anhydrous piperazine (4.0-5.0 eq) to the solution. The large excess is crucial for both driving the reaction and acting as an in-situ base.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the piperazine hydrochloride salt that has precipitated.

-

Wash the filtrate with a 1M NaOH solution to remove any remaining HCl salts, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

-

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application in further synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClN₃ | Appretech[8] |

| Molecular Weight | 197.67 g/mol | Appretech[8] |

| CAS Number | 854159-45-8 | Appretech[8] |

| Appearance | Off-white to yellow powder | Chem-Impex[9] |

| Melting Point | 40-46 °C | Chem-Impex[9] |

| Purity | ≥ 98% | Appretech[8] |

Applications in Drug Development

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical agents. Its bifunctional nature allows for diverse chemical modifications. The secondary amine of the piperazine ring can be readily functionalized, for instance, through alkylation, acylation, or reductive amination, to introduce various pharmacophores.

This compound and its analogs are integral to the development of drugs for neurological disorders.[1][3][10] The piperazine moiety is a common feature in many centrally acting agents, and the substituted pyridine ring can be tailored to achieve specific receptor interactions.

Caption: Synthetic utility of the title compound in drug discovery.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its synthesis via a regioselective nucleophilic aromatic substitution is a robust and scalable process. The compound's versatile structure allows for straightforward derivatization, leading to the creation of a multitude of biologically active molecules. This guide has provided a comprehensive overview of its synthesis, properties, and critical role in the drug development pipeline, underscoring its continued relevance to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. appretech.com [appretech.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloropyridin-4-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Chloropyridin-4-yl)piperazine, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established data with actionable, field-proven experimental protocols for properties that are not yet publicly documented. The aim is to equip researchers with the necessary information and methodologies to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in drug discovery. The substituted chloropyridine moiety, coupled with the versatile piperazine ring, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The physicochemical properties of this intermediate are critical determinants of its reactivity, solubility, and pharmacokinetic profile in downstream applications. A thorough understanding of these characteristics is therefore paramount for its effective use in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

While some of the physicochemical properties of this compound are available, primarily from commercial suppliers and computational models, a complete experimental profile is not yet publicly documented. This section presents the known data and outlines detailed protocols for the experimental determination of key missing parameters.

Identity and Molecular Structure

-

IUPAC Name: this compound

-

CAS Number: 854159-45-8

-

Molecular Formula: C₉H₁₂ClN₃

-

Molecular Weight: 197.67 g/mol

Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 197.67 g/mol | Appretech Scientific Limited |

| Purity | ≥98% | Appretech Scientific Limited |

| XLogP3 (Predicted) | 1.3 | ECHEMI |

| Polar Surface Area (PSA) | 28.2 Ų | ECHEMI |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | ECHEMI |

| Flash Point (Predicted) | 174.6 ± 26.5 °C | ECHEMI |

| Refractive Index (Predicted) | 1.561 | ECHEMI |

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are based on established and widely accepted scientific practices.

Melting and Boiling Point Determination

Rationale: The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces.

Caption: Workflow for Melting Point Determination by DSC.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

Due to the relatively high predicted flash point, distillation under reduced pressure is recommended to prevent thermal decomposition.

Protocol:

-

Apparatus Setup: Assemble a micro-distillation apparatus suitable for small sample volumes.

-

Sample Introduction: Place a small amount of this compound into the distillation flask.

-

Vacuum Application: Gradually reduce the pressure in the system to a known, stable value.

-

Heating: Gently heat the distillation flask.

-

Observation: Record the temperature at which the liquid boils and the vapor condenses. This temperature, along with the corresponding pressure, constitutes the boiling point at reduced pressure.

Solubility Profile

Rationale: Understanding the solubility of this compound in various solvents is crucial for its use in synthesis, purification, and formulation.

Protocol (Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).

-

Calculation: Express the solubility as mg/mL or mol/L.

Acidity Constant (pKa) Determination

Rationale: The pKa values of the piperazine nitrogens are critical for understanding the compound's ionization state at different pH values, which influences its solubility, lipophilicity, and biological activity.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol (Potentiometric Titration):

-

Solution Preparation: Prepare a dilute, accurately known concentration of this compound in water or a suitable co-solvent system if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Given the two basic nitrogen atoms in the piperazine ring, two pKa values are expected.

Lipophilicity (LogP) Determination

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

-

Solvent System: Use n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) as the two immiscible phases.

-

Equilibration: Add a known amount of this compound to a mixture of the two phases in a separatory funnel. Shake vigorously to allow for partitioning between the two layers and then allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Stability Profile

Rationale: Assessing the stability of this compound under various stress conditions is essential to determine its shelf-life and potential degradation pathways.

Protocol (Forced Degradation Study):

-

Stress Conditions: Expose solutions of the compound to a range of stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)

-

Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C)

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: Dry heat (e.g., 80 °C)

-

Photolytic: Exposure to UV and visible light

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, attempt to identify the major degradation products using techniques such as LC-MS.

Synthesis and Characterization

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4-dichloropyridine with piperazine.

Caption: General workflow for the synthesis of this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This technical guide provides a thorough examination of the physicochemical properties of this compound. While some experimental data remains to be published, the detailed protocols provided herein offer a clear and reliable path for researchers to determine these crucial parameters. A comprehensive understanding of the properties outlined in this guide will undoubtedly facilitate the successful application of this important building block in the development of novel and impactful therapeutics.

The Strategic Intermediate: A Technical Guide to 1-(2-Chloropyridin-4-yl)piperazine in Modern Drug Discovery

This document provides an in-depth technical overview of 1-(2-Chloropyridin-4-yl)piperazine, CAS Number 854159-45-8, a pivotal intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality of its synthesis, the logic of its application, and the technical protocols required for its successful utilization, with a specific focus on its role in the synthesis of targeted cancer therapies.

Introduction: The Emergence of a Key Building Block

In the landscape of medicinal chemistry, the piperazine moiety is a well-established pharmacophore, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] Its derivatives are foundational to numerous therapeutic agents.[2][3] this compound has emerged as a particularly valuable building block due to the strategic placement of its reactive handles. The presence of a nucleophilic secondary amine on the piperazine ring, combined with an electrophilic chloropyridine scaffold, makes it an ideal synthon for constructing complex molecular architectures through predictable and high-yielding reactions.

Its most notable application is as a key starting material in the synthesis of Brigatinib , a potent, next-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[4][5][6][7] This guide will use the synthesis of Brigatinib as a central case study to illustrate the compound's strategic importance and practical application.

Physicochemical and Safety Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 854159-45-8 | [8] |

| Molecular Formula | C₉H₁₂ClN₃ | [8] |

| Molecular Weight | 197.67 g/mol | [8] |

| Appearance | White to pale-yellow solid | [9] |

| Purity | Typically ≥98% | [8] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [9] |

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this intermediate is not broadly published, data from analogous chloropyridine and piperazine compounds suggest a consistent set of handling protocols.[4][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

-

First Aid Measures:

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored in electron-deficient aromatic systems like pyridines, where the ring nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack.[12][13]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by the nucleophilic attack of piperazine on an activated chloropyridine precursor, typically 2,4-dichloropyridine. The key to this synthesis is regioselectivity. The chlorine atom at the 4-position is significantly more activated towards substitution than the chlorine at the 2-position. This is because the negative charge in the intermediate (Meisenheimer complex) formed by attack at C-4 can be delocalized onto the ring nitrogen atom, providing substantial resonance stabilization. Attack at the C-2 position does not afford this same degree of stabilization.

Caption: General workflow for the SₙAr synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established SNAr chemistry for pyridines.[14] Researchers should perform their own optimization.

-

Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add piperazine (1.5-2.0 equivalents) and a suitable organic solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

-

Causality: Using an excess of piperazine serves two purposes: it drives the reaction to completion and acts as a base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

-

-

Reagent Addition: Dissolve 2,4-dichloropyridine (1.0 equivalent) in the same solvent and add it dropwise to the stirred piperazine solution at room temperature. The addition should be controlled to manage the exotherm.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water to remove piperazine hydrochloride and any remaining excess piperazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white to pale-yellow solid.

Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is critical. Standard analytical techniques are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals would include:

-

A singlet or broad singlet for the piperazine N-H proton.

-

Two distinct triplets (or multiplets) for the four protons on the piperazine ring adjacent to the nitrogen atoms.

-

A set of signals in the aromatic region corresponding to the three protons on the pyridine ring. The coupling patterns (doublet, doublet of doublets) would confirm the 1,2,4-substitution pattern.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show the expected number of signals for the 9 unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons (especially the carbon bearing the chlorine) and the aliphatic carbons of the piperazine ring.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature is the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns involve the cleavage of the piperazine ring.[15]

-

HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final product. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic acid or TFA is typically effective. Since the piperazine moiety itself is not a strong chromophore, analysis often relies on the UV absorbance of the chloropyridine ring or uses derivatization for trace analysis.[1][3]

Core Application: Synthesis of Brigatinib

The primary industrial and research application of this compound is its role as Intermediate-A in the multi-step synthesis of the ALK inhibitor, Brigatinib.[4][5] The intermediate provides the core piperazinyl-pyridine fragment of the final drug molecule.

Caption: Simplified workflow illustrating the use of the title compound in drug synthesis.

The synthesis generally proceeds as follows:

-

Second SNAr Reaction: The secondary amine of this compound acts as the nucleophile, displacing a leaving group (e.g., fluorine) on an activated nitroaniline ring. This couples the two key fragments of the future drug molecule.

-

Nitro Group Reduction: The nitro group is then reduced to an amine (aniline), typically using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents. This newly formed aniline is now a reactive nucleophile for the final coupling step.

-

Final Fragment Coupling: The aniline intermediate is coupled with the third major fragment, a substituted pyrimidine (e.g., 5-chloro-N4-[2-(dimethylphosphoryl)phenyl]pyrimidine-2,4-diamine), in another SNAr reaction to form the final Brigatinib molecule.[7]

This synthetic strategy highlights the expertise required in drug development. The choice of this compound is deliberate; it allows for the sequential, controlled construction of a complex molecule by leveraging the differential reactivity of its functional groups.

Conclusion

This compound is more than just a chemical compound; it is a testament to rational drug design and process chemistry. Its synthesis via a regioselective SNAr reaction is robust and scalable. Its structure provides the perfect combination of nucleophilic and electrophilic sites for its strategic incorporation into complex active pharmaceutical ingredients like Brigatinib. For researchers in oncology and medicinal chemistry, a thorough understanding of this intermediate's properties, synthesis, and reaction logic is essential for the continued development of next-generation targeted therapies.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]

- 6. WO2019158421A1 - Pharmaceutical composition of brigatinib - Google Patents [patents.google.com]

- 7. EP3752132B1 - Pharmaceutical composition of brigatinib - Google Patents [patents.google.com]

- 8. appretech.com [appretech.com]

- 9. 1-(4-Chloropyridin-2-yl)piperazine | 885277-30-5 [sigmaaldrich.cn]

- 10. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]

- 11. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR [m.chemicalbook.com]

- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to the Mechanistic Exploration of 1-(2-Chloropyridin-4-yl)piperazine Derivatives

Introduction: Beyond a Single Mechanism, A Gateway to Diverse Pharmacologies

In the landscape of modern medicinal chemistry, the true value of a molecule is often not defined by a singular biological activity, but by its potential to serve as a versatile scaffold for the generation of novel therapeutic agents. 1-(2-Chloropyridin-4-yl)piperazine is a prime exemplar of such a scaffold. While not recognized for a standalone therapeutic mechanism, its strategic combination of a piperazine ring and a chloropyridine moiety makes it a highly valuable starting material in drug discovery.[1][2] The piperazine heterocycle is a common feature in numerous approved drugs, prized for its ability to influence physicochemical properties and serve as a pharmacophoric anchor.[3][4]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a traditional monograph on a single mechanism of action to provide a comprehensive exploration of the diverse pharmacological avenues accessible through the this compound core. We will delve into the known biological activities of its derivatives, propose hypothetical mechanisms of action, and provide robust experimental workflows for the characterization of novel compounds synthesized from this versatile starting material.

The Privileged Scaffolds: Understanding the Piperazine and Pyridinylpiperazine Motifs

The prevalence of the piperazine ring in clinically successful drugs is no accident.[3] Its two nitrogen atoms offer opportunities for substitution, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target engagement. The basic nature of the piperazine nitrogen can facilitate interactions with acidic residues in protein binding pockets and improve oral bioavailability.

The addition of the pyridinyl group, as in this compound, introduces further complexity and potential for specific interactions. The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at the target site. The chloro-substituent on the pyridine ring provides a reactive handle for further chemical modification through cross-coupling reactions, expanding the accessible chemical space for drug discovery.

A Spectrum of Biological Activities: Derivatives of this compound in Action

The true potential of this compound is revealed through the diverse biological activities of its derivatives. This scaffold has been successfully employed to generate compounds with a range of therapeutic possibilities.

Antimicrobial and Antifungal Properties

A significant body of research highlights the potential of piperazine derivatives as effective antimicrobial and antifungal agents.[5] The mechanism behind this activity is often multifactorial, but can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. The lipophilic character of the substituted piperazine ring can facilitate its insertion into the lipid bilayers of bacterial and fungal cells, leading to a loss of membrane integrity and cell death.

Enzyme Inhibition: A Key Therapeutic Strategy

Derivatives of pyridinylpiperazine have shown promise as inhibitors of various enzymes. For instance, certain compounds have demonstrated potent urease inhibitory activity.[6] Urease is a key enzyme in the pathogenesis of infections by organisms such as Helicobacter pylori.[6] Inhibition of this enzyme can disrupt the survival of the pathogen in the acidic environment of the stomach.[6] The mechanism of inhibition often involves the coordination of the piperazine nitrogen atoms or other functional groups with the metal ions in the enzyme's active site, or through the formation of hydrogen bonds with key amino acid residues.

Neurological Applications: Modulating CNS Targets

The piperazine scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS).[1][2] Many CNS-active drugs containing a piperazine moiety act as ligands for various neurotransmitter receptors, including serotonin (5-HT), dopamine (D2), and adrenergic receptors. The ability of the piperazine ring to present substituents in specific spatial orientations allows for selective and high-affinity binding to these receptors, leading to the modulation of downstream signaling pathways. This makes this compound an attractive starting point for the synthesis of novel antipsychotics, antidepressants, and anxiolytics.

Hypothetical Mechanisms and Signaling Pathways

Given the diverse activities of its derivatives, we can propose several key mechanisms and signaling pathways that are likely to be modulated by compounds derived from this compound.

G-Protein Coupled Receptor (GPCR) Modulation

Many of the neurological effects of piperazine-containing drugs are mediated through their interaction with GPCRs. The diagram below illustrates a generalized signaling pathway for a GPCR, which could be a target for a novel derivative.

Caption: Generalized GPCR signaling pathway.

Enzyme Inhibition Kinetics

For derivatives acting as enzyme inhibitors, understanding the kinetics of this inhibition is crucial. The following diagram illustrates the different types of enzyme inhibition that could be investigated.

Caption: Types of enzyme inhibition.

Experimental Workflows for Mechanistic Characterization

For researchers synthesizing novel compounds from this compound, a systematic approach to elucidating the mechanism of action is essential. The following experimental workflows provide a robust framework for this investigation.

Workflow for Characterizing a Novel CNS-Active Derivative

Caption: Workflow for CNS-active derivative characterization.

Detailed Protocol: Primary Binding Assays

-

Objective: To identify the primary molecular targets of the novel derivative from a panel of known CNS receptors, ion channels, and transporters.

-

Methodology:

-

Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

Incubate the test compound with membrane preparations expressing the target of interest and a specific radioligand.

-

After incubation, separate bound from unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) for each target where significant inhibition is observed.

-

Prioritize targets with the lowest IC50 values for further investigation.

-

Workflow for Characterizing a Novel Antimicrobial Derivative

Caption: Workflow for antimicrobial derivative characterization.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the novel derivative that inhibits the visible growth of a microorganism.

-

Methodology:

-

Use a broth microdilution method according to CLSI guidelines.

-

Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at the appropriate temperature and time for the specific microorganism.

-

-

Data Analysis:

-

Visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Quantitative Data Presentation

Clear and concise presentation of quantitative data is paramount. The following tables provide templates for summarizing key experimental results.

Table 1: Receptor Binding Profile of a Novel CNS-Active Derivative

| Target Receptor | Radioligand | IC50 (nM) |

| 5-HT2A | [3H]Ketanserin | 15.2 |

| D2 | [3H]Spiperone | 89.7 |

| α1-adrenergic | [3H]Prazosin | 250.4 |

| H1 | [3H]Pyrilamine | >1000 |

Table 2: Antimicrobial Activity of a Novel Derivative

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 4 |

| Escherichia coli (ATCC 25922) | 16 |

| Candida albicans (ATCC 90028) | 8 |

| Pseudomonas aeruginosa (ATCC 27853) | >64 |

Conclusion: A Foundation for Future Discoveries

This compound stands as a testament to the power of scaffold-based drug discovery. While it may not possess a singular, defined mechanism of action, its true strength lies in its adaptability as a starting point for the synthesis of a multitude of pharmacologically diverse molecules. By understanding the inherent properties of the piperazine and pyridinylpiperazine motifs and employing systematic experimental workflows, researchers can effectively unlock the therapeutic potential of novel derivatives. This guide provides a foundational framework for such endeavors, empowering scientists to navigate the complex but rewarding path of mechanistic elucidation and ultimately, to contribute to the development of the next generation of innovative medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(2-Chloropyridin-4-yl)piperazine in Modern Medicinal Chemistry: A Technical Guide

Preamble: The Quest for Privileged Scaffolds in Drug Discovery

In the intricate landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks are not merely inert skeletons; they are pre-validated structures that have demonstrated the ability to interact with multiple biological targets, often conferring favorable pharmacokinetic and pharmacodynamic properties upon the molecules that contain them. The piperazine ring is a quintessential example of such a scaffold, widely incorporated into a vast array of therapeutic agents due to its unique physicochemical characteristics.[1][2] This guide delves into the specific role and applications of a particularly valuable derivative: 1-(2-Chloropyridin-4-yl)piperazine . We will explore its synthesis, its utility as a versatile building block, and the chemical rationale that makes it an attractive starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[3]

I. The Molecular Architecture: A Synthesis of Favorable Properties

The this compound scaffold (CAS No: 854159-45-8) is a synergistic fusion of two key heterocyclic systems: a piperazine ring and a chloropyridine moiety.[4] This combination imparts a unique set of properties that are highly advantageous in drug design.

Physicochemical Characteristics

While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and computational models.

| Property | Estimated Value/Characteristic | Significance in Drug Design |

| Molecular Weight | 197.67 g/mol | Adheres to Lipinski's Rule of Five, favoring good oral bioavailability.[4] |

| XLogP3 | ~1.3 | Indicates a balance between lipophilicity and hydrophilicity, crucial for membrane permeability and aqueous solubility.[5] |

| Topological Polar Surface Area (TPSA) | 28.2 Ų | Suggests good potential for blood-brain barrier penetration. |

| Basic pKa | (Estimated) ~7.5-8.5 | The piperazine nitrogen allows for the formation of water-soluble salts, improving formulation options. The basicity is crucial for interactions with acidic residues in target proteins. |

The piperazine ring, with its two nitrogen atoms, offers a combination of structural rigidity and conformational flexibility. The opposing nitrogens provide a large polar surface area and act as hydrogen bond acceptors and donors, which can significantly enhance water solubility and oral bioavailability.[2][6] The chloropyridine moiety, on the other hand, introduces a degree of lipophilicity and provides a reactive handle for further chemical modification.

II. Synthesis of a Key Intermediate: A Tale of Regioselectivity

The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. The key to a successful and high-yielding synthesis lies in controlling the regioselectivity of the reaction between piperazine and a suitable dichloropyridine precursor.

The Precursor: 2,4-Dichloropyridine

The starting material of choice is 2,4-dichloropyridine. In this molecule, the chlorine atoms at the C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. However, the reactivity of these two positions is not equal. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preferential reactivity is attributed to the greater ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position.

Experimental Protocol: A General Method for the Synthesis of this compound

The following protocol is a generalized procedure based on established methods for the synthesis of similar N-arylpiperazines.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 2,4-dichloropyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add an excess of piperazine (2.0-3.0 equivalents). The excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 equivalents), to scavenge the generated acid and drive the reaction to completion.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

III. The Role in Medicinal Chemistry: A Versatile Building Block

This compound is a bifunctional building block, offering two distinct points for diversification, which is a highly desirable feature in the construction of compound libraries for high-throughput screening.

Reactivity of the Piperazine Moiety

The secondary amine of the piperazine ring is a versatile nucleophile and can undergo a wide range of chemical transformations, including:

-

Alkylation: Reaction with alkyl halides or tosylates to introduce various alkyl or substituted alkyl groups.

-

Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reactivity of the 2-Chloropyridine Moiety

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although it is less reactive than the C4 position. This allows for the sequential introduction of different nucleophiles. More commonly, the 2-chloro substituent is utilized in metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This dual reactivity allows for the creation of complex molecules with diverse three-dimensional structures and functionalities.

Caption: Reaction versatility of the core scaffold.

IV. Structure-Activity Relationship (SAR) Insights and Drug Design Strategies

-

The N-Substituent on Piperazine: The nature of the substituent on the second nitrogen of the piperazine ring is often a key determinant of pharmacological activity and selectivity. Large, lipophilic groups are frequently employed to target specific hydrophobic pockets in receptors and enzymes. For instance, in many CNS-active agents, this position is occupied by an aryl or heteroaryl group.

-

The 2-Position of the Pyridine Ring: The 2-chloro group can be replaced with various substituents to modulate the electronic properties and steric bulk of the molecule. For example, replacing the chlorine with a small, hydrogen-bond donating group like an amine could enhance interactions with the target protein. Alternatively, introducing a larger, hydrophobic group via a Suzuki coupling could probe for additional binding pockets.

-

The Role of the Chlorine Atom: The chlorine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding. It also influences the electronics of the pyridine ring, which can affect the pKa of the piperazine nitrogens and the overall binding affinity.

V. Conclusion: A Privileged Fragment for Future Drug Discovery

This compound represents a strategically important building block in medicinal chemistry. Its straightforward, regioselective synthesis and the presence of two orthogonal reactive sites make it an ideal starting point for the construction of diverse compound libraries. The inherent drug-like properties conferred by the piperazine moiety, combined with the versatility of the chloropyridine ring, provide a robust platform for the development of novel therapeutics. While the full potential of this specific scaffold is still being explored, the principles of medicinal chemistry and the wealth of data on related compounds strongly suggest that this compound will continue to be a valuable tool in the hands of drug discovery scientists for years to come.

VI. References

-

CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents. --INVALID-LINK--

-

1-(4-Chloropyridin-2-yl)piperazine - Chem-Impex. --INVALID-LINK--

-

This compound - Appretech Scientific Limited. --INVALID-LINK--

-

Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(2), 481. --INVALID-LINK--

-

WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents. --INVALID-LINK--

-

1-(4-Chloropyridin-2-yl)piperazine | 885885277-30-5 - Sigma-Aldrich. --INVALID-LINK--

-

Trotsko, N., Sagan, J., Dobosz, W., & Wujec, M. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097. --INVALID-LINK--

-

1-(4-chloropyridin-2-yl)piperazine - Echemi. --INVALID-LINK--

-

Wootten, D., Christopoulos, A., & Sexton, P. M. (2014). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature Reviews Drug Discovery, 13(8), 620–634. --INVALID-LINK--

-

US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. --INVALID-LINK--

-

Kumar, A., Singh, P., & Kumar, R. (2013). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 4(10), 3782-3793. --INVALID-LINK--

-

Novel method for the preparation of piperazine and its derivatives - Justia Patents. --INVALID-LINK--

-

Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Luke, R. W. A. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. --INVALID-LINK--

-

Schroeder, G. M., An, Y., Wishart, N., Eglen, R. M., & Johnson, R. L. (2010). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of medicinal chemistry, 53(5), 1919–1932. --INVALID-LINK--

-

Kumar, D., Kumar, N., Singh, S. K., & Singh, A. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC chemistry, 13(1), 1-13. --INVALID-LINK--

-

1-(5-Chloropyridin-2-yl)piperazine - Chem-Impex. --INVALID-LINK--

-

Dzięgiel, P., Gieremek, E., & Szymański, P. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 27(19), 6296. --INVALID-LINK--

-

Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews Drug discovery, 8(1), 41-54. --INVALID-LINK--

-

Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., ... & Williams, D. L. (2005). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS chemical biology, 1(2), 125–135. --INVALID-LINK--

-

Slosky, L. M., Caron, M. G., & Lefkowitz, R. J. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 638(8028), 243–250. --INVALID-LINK--

-

Prosser, R. S. (2014). New Pipelines for Novel Allosteric GPCR Modulators. Biophysical journal, 106(11), 2267–2268. --INVALID-LINK--

-

de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 589–600. --INVALID-LINK--

References

- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. appretech.com [appretech.com]

- 5. echemi.com [echemi.com]

- 6. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

The Strategic Role of 1-(2-Chloropyrin-4-yl)piperazine in Modern Drug Discovery: A Technical Guide

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-(2-Chloropyridin-4-yl)piperazine as a pivotal research chemical. This document provides a detailed exploration of its synthesis, physicochemical properties, analytical characterization, and its significant applications as a versatile building block in the design and synthesis of novel therapeutic agents. Particular emphasis is placed on its role in the development of kinase inhibitors and other targeted therapies. The guide is structured to provide not only procedural details but also the underlying scientific rationale for experimental choices, ensuring a thorough understanding for its practical application in a research and development setting.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its prevalence stems from a combination of favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, antianginal, and anticancer effects.[1]

Among the vast landscape of piperazine-containing building blocks, this compound emerges as a particularly valuable synthon. The presence of a chloropyridine moiety introduces a site for further chemical elaboration through nucleophilic aromatic substitution or cross-coupling reactions, while the piperazine nitrogen offers a handle for the introduction of diverse functionalities. This dual reactivity makes it a cornerstone for the construction of compound libraries aimed at exploring structure-activity relationships (SAR) and identifying novel drug candidates.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 854159-45-8 | [2] |

| Molecular Formula | C₉H₁₂ClN₃ | [2] |

| Molecular Weight | 197.67 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥98% | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 2,4-dichloropyridine and piperazine. The chlorine atom at the 4-position of the pyridine ring is more susceptible to nucleophilic attack than the chlorine at the 2-position, leading to the desired regioselectivity.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of related compounds.[4][5][6]

Materials:

-

2,4-Dichloropyridine

-

Piperazine (anhydrous)

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Toluene, Xylene, or N,N-Dimethylformamide)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyridine (1.0 eq).

-

Addition of Reagents: Dissolve the 2,4-dichloropyridine in the chosen anhydrous solvent. Add piperazine (1.2-2.0 eq) and the base (e.g., triethylamine, 1.5 eq). The excess piperazine can also act as the base.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Extraction and Drying: Separate the organic layer, and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a suitable solvent system to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous piperazine and solvent is crucial to prevent unwanted side reactions with water.

-

Excess Piperazine/Base: The use of excess piperazine or a dedicated base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

High Temperature: The nucleophilic aromatic substitution on an electron-deficient pyridine ring is facilitated by heating, which provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and piperazine protons. The pyridine protons will appear in the aromatic region (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling patterns dictated by the substitution pattern. The piperazine protons will appear as multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).[7][8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring and the piperazine ring. The chemical shifts of the pyridine carbons will be influenced by the electronegative chlorine atom and the nitrogen atom.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and for structural elucidation through fragmentation analysis.

-

Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198.08.

-

Fragmentation Pattern: The fragmentation of arylpiperazines is well-documented.[11][12][13] Common fragmentation pathways involve the cleavage of the C-N bonds of the piperazine ring, leading to characteristic fragment ions.

Caption: Plausible mass fragmentation of this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1]

As a Building Block for Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 2-chloropyridine moiety of this compound serves as an excellent anchor for the introduction of various functionalities that can interact with the hinge region of the kinase active site.[14][15][16] The piperazine ring can be further functionalized to extend into the solvent-exposed region, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[17][18]

Caption: Workflow for the synthesis of kinase inhibitors.

In the Synthesis of CNS-Active Agents

The piperazine scaffold is a common feature in many drugs targeting the central nervous system (CNS). Derivatives of this compound can be synthesized to modulate the activity of various neurotransmitter receptors, such as serotonin and dopamine receptors, making them valuable for the development of novel antidepressants, antipsychotics, and anxiolytics.[19]

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and dual reactivity make it an invaluable tool for the rapid generation of diverse compound libraries. The ability to leverage this scaffold in the development of targeted therapies, particularly kinase inhibitors, underscores its significance in the ongoing quest for novel and effective medicines. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this key research chemical in their drug discovery endeavors.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. appretech.com [appretech.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation method of 1-(2, 3-dichlorophenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. 1-(2-Chlorophenyl)piperazine(39512-50-0) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 15. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Strategic Guide to the Synthesis of 1-(2-Chloropyridin-4-yl)piperazine

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(2-chloropyridin-4-yl)piperazine, a valuable building block in pharmaceutical research and drug development. We address the critical challenge of achieving regioselective C-4 amination on a pyridine scaffold. While the topic specifies 2-chloropyridine as a starting point, this guide elucidates the mechanistic rationale for employing 2,4-dichloropyridine as the strategic precursor to ensure a high-yield, regiocontrolled reaction. We present a detailed protocol for the nucleophilic aromatic substitution (SNAr) pathway, supplemented with mechanistic insights, troubleshooting advice, and process visualizations to empower researchers with a robust and reproducible synthetic method.

Part 1: Mechanistic Principles & Strategic Considerations

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling the position of nucleophilic attack on a di-substituted pyridine ring. A naive approach involving the direct reaction of 2-chloropyridine with piperazine is synthetically unviable for obtaining the desired C-4 isomer. The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen heteroatom.[1]

In a monosubstituted halo-pyridine like 2-chloropyridine, the C-2 position is highly activated, making it the primary site for nucleophilic attack.[2][3] To achieve substitution at the C-4 position while retaining the chlorine atom at C-2, a more sophisticated strategy is required. The most direct and industrially relevant approach utilizes 2,4-dichloropyridine as the starting material.

The Rationale for C-4 Selectivity with 2,4-Dichloropyridine

In 2,4-dichloropyridine, both the C-2 and C-4 positions are activated towards nucleophilic attack. However, in a standard SNAr reaction, substitution occurs preferentially at the C-4 position.[4] This regioselectivity is dictated by the relative stability of the transient anionic intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.

-

Attack at C-4: The negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen through resonance. This provides a significant stabilizing effect.[1][4]

-

Attack at C-2: While attack at C-2 also allows for charge delocalization, the intermediate formed from C-4 attack is generally more stable, leading to a lower activation energy for the C-4 substitution pathway.

This inherent electronic preference makes SNAr the ideal method for selectively installing the piperazine moiety at the desired position. It is crucial to distinguish this from palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can, under specific ligand control, favor substitution at the C-2 position.[5][6] Therefore, the choice of reaction methodology is paramount for controlling the regiochemical outcome.

Part 2: Detailed Experimental Protocol

This protocol describes the regioselective synthesis of this compound from 2,4-dichloropyridine and piperazine.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Recommended Purity |

| 2,4-Dichloropyridine | 26452-80-2 | 147.99 | >98% |

| Piperazine (anhydrous) | 110-85-0 | 86.14 | >99% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99%, anhydrous |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | N/A |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |

Equipment:

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon balloon)

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

Flash column chromatography system

Safety Precautions

-

2,4-Dichloropyridine: Toxic and an irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Piperazine: Corrosive. Causes skin burns and eye damage. Handle in a fume hood and wear full PPE.

-

DMF: A skin and respiratory irritant. Known teratogen. Use only in a fume hood.

-

The reaction should be performed under an inert atmosphere to prevent moisture from interfering with the base, although the SNAr reaction itself is not strictly air-sensitive.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 eq), piperazine (2.5 eq), and anhydrous potassium carbonate (2.0 eq).

-

Scientist's Note: Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and can also serve as the base to neutralize the HCl byproduct. However, using a solid inorganic base like K₂CO₃ is often cleaner and simplifies purification. The 2.5 equivalents of piperazine ensure the reaction goes to completion and helps minimize potential di-substitution.

-

The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen three times.

-

Add anhydrous DMF (approx. 5 mL per 1 g of 2,4-dichloropyridine) via syringe.

-

-

Reaction Execution:

-

Lower the flask into a heating mantle and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-18 hours.

-

Scientist's Note: The choice of solvent and temperature is critical. DMF is a polar aprotic solvent that effectively solvates the ions involved in the SNAr mechanism, accelerating the reaction. Lower temperatures may lead to incomplete conversion, while significantly higher temperatures (>120 °C) increase the risk of the less-favored di-substitution product where piperazine reacts at both C2 and C4.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC (e.g., using a 10:1 Hexane:EtOAc eluent system). The consumption of the 2,4-dichloropyridine starting material (visualized under UV light) indicates reaction progression. A new, more polar spot corresponding to the product should appear.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF used).

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and inorganic salts.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol in dichloromethane), is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

-

Part 3: Data & Characterization

The following table provides representative quantitative data for a laboratory-scale synthesis.

| Parameter | Value | Notes |

| Reagents | ||

| 2,4-Dichloropyridine | 5.00 g (33.8 mmol, 1.0 eq) | Limiting Reagent |

| Piperazine | 7.28 g (84.5 mmol, 2.5 eq) | Serves as nucleophile |

| Potassium Carbonate | 9.34 g (67.6 mmol, 2.0 eq) | Base |

| Solvent | ||

| Anhydrous DMF | 25 mL | Reaction Medium |

| Yield | ||

| Theoretical Yield | 6.68 g | Based on limiting reagent |

| Actual Yield | 5.5 - 6.0 g | Typical range |

| Percentage Yield | 82 - 90% | |

| Characterization | ||

| Appearance | White to off-white solid | |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0 (d), ~6.8 (d), ~6.7 (dd), ~3.2 (t), ~3.1 (t) | Expected shifts |

| MS (ESI+) | m/z = 198.08 [M+H]⁺ | For C₉H₁₂ClN₃ |

Part 4: Workflow Visualization

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: The Strategic Use of 1-(2-Chloropyridin-4-yl)piperazine in Modern Drug Discovery

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its versatile synthetic handles and favorable physicochemical properties.[1][2] This guide focuses on a particularly valuable building block: 1-(2-Chloropyridin-4-yl)piperazine . The strategic placement of a chloro-substituent on the electron-deficient pyridine ring renders this molecule an exceptionally useful intermediate for constructing complex molecular architectures. We will explore its reactivity, provide detailed protocols for its application in key synthetic transformations, and discuss its role in the development of targeted therapeutics, particularly in the realms of oncology and central nervous system (CNS) disorders.[3][4][5]

Molecule Profile and Strategic Value

This compound serves as a cornerstone intermediate for introducing the pyridinylpiperazine motif, a pharmacophore renowned for its ability to interact with various biological targets and improve the pharmacokinetic profile of drug candidates.[1] Its value lies in the predictable reactivity of the C-Cl bond on the pyridine ring.

| Property | Value | Source |

| IUPAC Name | This compound | Appretech[6] |

| CAS Number | 854159-45-8 | Appretech[6] |

| Molecular Formula | C₉H₁₂ClN₃ | PubChem |

| Molecular Weight | 197.67 g/mol | Appretech[6] |

| Physical Form | White to pale-yellow solid | Sigma-Aldrich |

| Storage | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |

The primary reactive site is the carbon atom attached to the chlorine. The electron-withdrawing nature of the ring nitrogen atom activates this position for nucleophilic attack, making it susceptible to displacement reactions. This is the key to its utility as a building block.[7][8]

Core Synthetic Methodologies & Protocols

The derivatization of this compound is dominated by two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them depends on the nucleophilicity of the coupling partner and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The SNAr reaction is the most direct method for functionalizing the 2-position of the pyridine ring. It proceeds via a two-step addition-elimination mechanism.[7][9] An incoming nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon bearing the chlorine, disrupting the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. The pyridine nitrogen is crucial as it helps to stabilize this intermediate through resonance.[10] The subsequent expulsion of the stable chloride leaving group restores aromaticity and yields the final product. This reaction is often favored for its operational simplicity and avoidance of metal catalysts.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. appretech.com [appretech.com]

- 7. youtube.com [youtube.com]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]